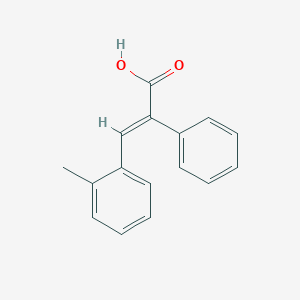![molecular formula C22H14FN3O2 B249337 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research for its potential use as a therapeutic agent. This compound belongs to the family of benzamide derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for many anticancer drugs. The binding of this compound to the tubulin protein prevents its polymerization, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative and anti-inflammatory activities. In addition, this compound has been reported to have a low toxicity profile and is well-tolerated in vivo. However, further studies are needed to determine the full range of biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide in lab experiments is its potent antiproliferative activity against various cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. Another advantage is its low toxicity profile, which makes it suitable for in vivo studies.
One limitation of using this compound in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for this compound. In addition, the mechanism of action of this compound needs to be further elucidated to fully understand its anticancer and anti-inflammatory activities.
将来の方向性
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer, including breast, lung, colon, and prostate cancer. Another direction is to study its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, future studies could focus on the optimization of the synthesis method for this compound to improve its yield and purity. In addition, the pharmacokinetics and pharmacodynamics of this compound need to be further elucidated to determine its optimal dosage and administration route.
Conclusion:
This compound is a promising compound that exhibits potent antiproliferative and anti-inflammatory activities. Its mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. Although further studies are needed to fully understand the biochemical and physiological effects of this compound, it has the potential to be developed as a therapeutic agent for various types of cancer and inflammatory diseases.
合成法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has been reported in the literature. The method involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-amino-5-(1,3-benzoxazol-2-yl)toluene in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide has been investigated for its potential use in various scientific research applications. One of the major areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Another area of research is the potential use of this compound as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
分子式 |
C22H14FN3O2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C22H14FN3O2/c1-13-6-8-15(22-26-18-4-2-3-5-20(18)28-22)11-19(13)25-21(27)16-9-7-14(12-24)10-17(16)23/h2-11H,1H3,(H,25,27) |
InChIキー |
LLBXLRDWGXWMQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)




![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone](/img/structure/B249281.png)

![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B249288.png)


